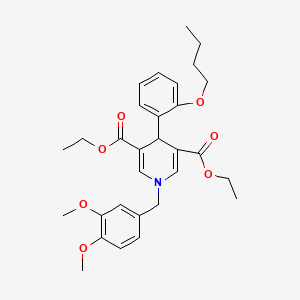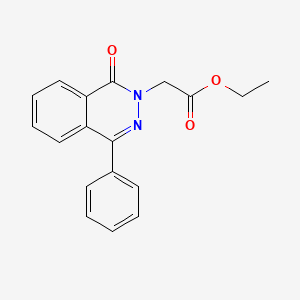![molecular formula C13H13N5O B5543867 4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)
4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine derivatives involves multistep reactions, starting from key intermediates such as 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate. These compounds are subsequently involved in reactions leading to the formation of the desired product, characterized using various analytical techniques including IR, NMR, HRMS, and UV-vis absorption (Ge et al., 2014).
Molecular Structure Analysis
X-ray crystallography provides insights into the spatial structure of these compounds, revealing that aromatic rings within the molecules are approximately coplanar, allowing for conjugation. This structural arrangement has implications for the compound's optical properties and reactivity (Yang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of the oxadiazole moiety and the isopropyl group on the pyrazole ring can impact the compounds' behavior in synthesis and their interaction with other chemical species. This aspect is crucial for designing molecules with specific functions and understanding their mechanism of action in various reactions.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are determined by the compound's molecular structure. The conjugated system within the molecule can also influence its optical properties, including absorption and fluorescence spectra, making these compounds interesting for applications in materials science (Ge et al., 2014).
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Compounds with pyridine and pyrazine structures substituted with 1,2,4-oxadiazole have been synthesized and tested for their activity against Mycobacterium tuberculosis. These compounds, designed as carboxylic acid isosteres, showed a range of activities, with some exhibiting up to 16 times the potency of pyrazinamide. This suggests their potential application in the development of new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
Optical Properties and Material Science
The synthesis of pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives revealed interesting optical properties, including blue fluorescence in dilute solutions. These findings open avenues for their use in the development of new materials for optical applications, such as organic light-emitting diodes (OLEDs) (Yang et al., 2011).
Coordination Chemistry
Research into the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands has highlighted their utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. These findings underscore the versatility of pyrazolylpyridines as ligands in coordination chemistry, potentially leading to novel applications in sensing and materials science (Halcrow, 2005).
Anticancer Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been synthesized and structurally characterized, with some showing promise in in vitro anticancer activity. This suggests their potential for further development into therapeutic agents (Maftei et al., 2016).
Corrosion Inhibition
Pyrazolopyridine derivatives have also been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds showed mixed-type inhibitory behavior, indicating their potential application in protecting metals from corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).
Direcciones Futuras
The future directions for research on “4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine” could include further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its potential pharmacological applications. Given the diverse biological activities of pyrazole compounds, this compound could have potential applications in medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
5-(1-propan-2-ylpyrazol-4-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-9(2)18-8-11(7-15-18)13-16-12(17-19-13)10-3-5-14-6-4-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDPZEOSERXXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)
![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)
![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)
![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)
![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)
![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)
![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5543875.png)

![3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)